molecular formula C19H23FN2O3 B2884990 1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea CAS No. 1788672-98-9

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

Cat. No. B2884990
M. Wt: 346.402
InChI Key: MAMXUYUVQUJKFR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Characterization

  • Urea derivatives are synthesized through innovative chemical reactions, such as the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, demonstrating urea's utility in creating compounds under mild conditions without racemization, offering environmentally friendly and cost-effective methods (Kishore Thalluri et al., 2014).
  • Synthesis of urea derivatives from carboxylic acids highlights the adaptability of urea in chemical synthesis, providing a foundation for further exploration into the synthesis and applications of complex urea compounds like 1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea.

Biochemical Studies and Drug Development

  • The creation and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups demonstrate urea derivatives' potential in drug development, particularly in receptor imaging using positron emission tomography (PET) (M. Glaser et al., 2008).
  • The synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea as an internal standard for LC–MS analysis underlines the critical role of urea derivatives in facilitating pharmacokinetic studies, highlighting the importance of these compounds in drug absorption and distribution research (D. Liang et al., 2020).

Advanced Material Science

  • Urea and its derivatives are pivotal in the synthesis of advanced materials, such as UV-curable coatings and block polypseudorotaxanes, demonstrating their utility in creating novel materials with enhanced properties like water repellency and temperature-responsive behaviors (T. C. Çanak & İ. Serhatlı, 2013); (Hong Wang et al., 2012).

Safety And Hazards

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Future Directions

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I hope this general outline is helpful, and I apologize for not being able to provide more specific information on your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-14-2-6-16(7-3-14)18(25-11-10-23)13-22-19(24)21-12-15-4-8-17(20)9-5-15/h2-9,18,23H,10-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMXUYUVQUJKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

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